molecular formula C13H13Cl4N3O2S B8137523 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

Cat. No.: B8137523
M. Wt: 417.1 g/mol
InChI Key: WBMIWYLSDGPBNR-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H13Cl4N3O2S. It is a derivative of benzenesulfonamide and contains multiple chlorine atoms, which contribute to its unique chemical properties. This compound is primarily used in scientific research and various industrial applications due to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride typically involves multiple steps, starting with the chlorination of the parent phenyl compound. The reaction conditions include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and continuous monitoring to maintain optimal reaction conditions. The final product is then purified through crystallization and other separation techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chlorine atoms and the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles like hydroxide or alkoxide ions.

Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, sulfonamide derivatives, and other functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Its reactivity with various reagents makes it a valuable tool for synthesizing new compounds.

Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it useful in understanding biological processes and developing new therapeutic agents.

Medicine: . Its biological activity and reactivity make it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific characteristics and functionalities.

Mechanism of Action

The mechanism by which 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

  • 3,4-Dichloro-N-(2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

  • 3,4-Dichloro-N-(5-methyl-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride

Uniqueness: 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of the hydrazinylmethyl group. This arrangement contributes to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide hydrochloride, with CAS number 2682114-55-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃Cl₄N₃O₂S
  • Molecular Weight : 417.14 g/mol
  • InChI Key : WBMIWYLSDGPBNR-UHFFFAOYSA-N

The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Antimicrobial Properties

Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide have shown effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamideStaphylococcus aureus0.012 μg/mL
2-Hydrazinocarbonyl-benzenesulfonamideEscherichia coli0.025 μg/mL

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with folate synthesis pathways or inhibition of specific enzymes involved in bacterial metabolism .

Cardiovascular Effects

Research has also explored the impact of benzenesulfonamide derivatives on cardiovascular health. In an isolated rat heart model, certain sulfonamides were shown to decrease coronary resistance and perfusion pressure:

GroupCompoundDose (nM)Effect on Coronary Resistance
IControl-Baseline
IIBenzenesulfonamide0.001Increased resistance
III3,4-Dichloro-N-(5-chloro-2-(hydrazinylmethyl)phenyl)benzenesulfonamide0.001Decreased resistance

The results indicated that the compound may possess vasodilatory effects, potentially beneficial for managing conditions like hypertension .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that it may act as a calcium channel blocker and inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives of benzenesulfonamide, including the compound in focus, displayed potent antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized both in vitro assays and animal models to establish efficacy and safety profiles .
  • Cardiovascular Research : Another research project evaluated the effect of sulfonamides on cardiac function using isolated heart preparations from rats. The study reported significant reductions in coronary resistance when treated with specific sulfonamides, indicating potential therapeutic applications for cardiovascular diseases .

Properties

IUPAC Name

3,4-dichloro-N-[5-chloro-2-(hydrazinylmethyl)phenyl]benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3N3O2S.ClH/c14-9-2-1-8(7-18-17)13(5-9)19-22(20,21)10-3-4-11(15)12(16)6-10;/h1-6,18-19H,7,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMIWYLSDGPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=C(C=CC(=C2)Cl)CNN)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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